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For Researchers, Scientists, and Drug Development Professionals

Introduction
The genus Terminalia is a rich source of bioactive compounds, particularly tannins, which are a

complex group of polyphenols with a wide range of pharmacological activities. While the

specific compound "Tannagine" remains elusive in publicly available scientific literature, its

name strongly suggests a close relationship with the abundant tannins found in this genus. This

guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for well-

characterized and prominent tannins isolated from Terminalia species, such as Punicalagin,

Corilagin, and Chebulagic acid. These compounds serve as exemplary models for

understanding the structural elucidation of this class of natural products.

This technical document is designed to be a valuable resource for researchers and

professionals involved in natural product chemistry, pharmacology, and drug development,

offering detailed spectroscopic data, experimental protocols, and logical workflows for the

isolation and identification of tannins.

Spectroscopic Data of Representative Tannins
The following tables summarize the key spectroscopic data for Punicalagin, Corilagin, and

Chebulagic acid, facilitating easy comparison and reference.
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Table 1: NMR Spectroscopic Data of Punicalagin (α and
β anomers)

Parameter α-Punicalagin β-Punicalagin Reference

¹H-NMR (ppm)
Anomeric proton: 5.12

(d, J = 3.74 Hz)

Anomeric proton: 4.51

(d, J = 7.87 Hz)
[1]

Aromatic protons: 8

singlets between 6.68

and 7.00 ppm

Aromatic protons: 8

singlets between 6.68

and 7.00 ppm

[2]

¹³C-NMR (ppm)

Data available in

specialized literature,

often presented in

complex tables

detailing all carbon

signals.

Data available in

specialized literature,

often presented in

complex tables

detailing all carbon

signals.

[3]

Table 2: Spectroscopic Data of Corilagin
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Parameter Value Reference

¹H-NMR (CD₃COCD₃, ppm)

Aromatic protons: 6.68 (1H, s),

6.83 (1H, s), 7.12 (2H, br s);

Glucose protons: 6.38 (d, J=2

Hz, H-1'''), 5.00 (t, J=11.2 Hz,

H-5'''), 4.51 (t, J=8.0 Hz, H-

6'''b), 4.09 (dd, J=11.2, 8.5 Hz,

H-6'''a), 4.82 (br s, H-3'''), 4.45

(br s, H-4'''), 4.06 (br s, H-2''')

[4]

¹³C-NMR (CD₃COCD₃, ppm)

Carbonyl carbons: 167.7,

166.3, 164.2; Phenyl carbons:

107.3, 109.1, 109.2

[4]

MS (ESI-)

[M-H]⁻ at m/z 633; Fragment

ions at m/z 463 [M-170-H]⁻

and m/z 301 [M-332-H]⁻

IR (cm⁻¹)

OH stretching: ~3400 (broad);

C=O stretching: 1732, 1713;

Aromatic C=C stretching:

1609; Phenol C-O stretching:

1196

Table 3: Spectroscopic Data of Chebulagic Acid
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Parameter Value Reference

¹H-NMR

HHDP group protons: 7.05 (s),

6.66 (s); Galloyl group proton:

7.23 (s); Glucose ring protons:

8 signals between 4.39–6.52

ppm; Chebuloyl group protons:

5 signals between 2.12–7.53

ppm

¹³C-NMR

Data consistent with the

structure reported in the

literature.

MS (ESI-) [M-H]⁻ at m/z 953.0954

IR (cm⁻¹)

Characterized by strong

absorption maxima at 1710–

1735 cm⁻¹ for the hydrolysable

tannin class.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline the typical experimental protocols for the isolation and spectroscopic analysis

of tannins from Terminalia species.

Isolation of Tannins
A common method for the isolation of hydrolysable tannins like chebulagic acid and chebulinic

acid from Terminalia fruits is high-speed counter-current chromatography (HSCCC).

Extraction: The dried and powdered plant material (e.g., fruits of Terminalia chebula) is

extracted with a suitable solvent, such as 70% acetone or methanol.

Partitioning: The crude extract is then partitioned between different immiscible solvents to

separate compounds based on their polarity.
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Chromatography: The tannin-rich fraction is subjected to HSCCC. A typical two-phase

solvent system for separating chebulagic and chebulinic acids is n-hexane-ethyl acetate-

methanol-water (1:20:1:20 v/v).

Purification: The collected fractions are further purified using techniques like preparative

High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like

tannins.

Sample Preparation: A few milligrams of the purified tannin are dissolved in a suitable

deuterated solvent, such as acetone-d₆, methanol-d₄, or D₂O. For quantitative ³¹P NMR

analysis, the sample is dried, and an in-situ labeling procedure with a phosphorus-containing

probe is performed.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the

spectra.

Experiments: A suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR

experiments are performed to determine the complete structure and stereochemistry of the

molecule.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the tannins.

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer. For LC-MS analysis, the sample is

injected into an HPLC system coupled to the mass spectrometer.

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for

analyzing tannins, typically in the negative ion mode. Fast Atom Bombardment (FAB) has

also been used.
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Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF)

or Orbitrap, are used to obtain accurate mass measurements. Tandem mass spectrometry

(MS/MS) experiments are performed to study the fragmentation patterns, which aids in

structural elucidation.

Infrared Spectroscopy
IR spectroscopy is used to identify the functional groups present in the tannin molecule.

Sample Preparation: Solid samples can be prepared as Nujol mulls or KBr pellets.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to

functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).

Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of tannins from

Terminalia species.

Isolation and Purification

Spectroscopic Analysis

Terminalia Plant Material Solvent Extraction Liquid-Liquid Partitioning HSCCC Preparative HPLC Purified Tannin

NMR Spectroscopy
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1644076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of tannins.
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Caption: Spectroscopic techniques for tannin characterization.
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Caption: MS/MS fragmentation of Corilagin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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